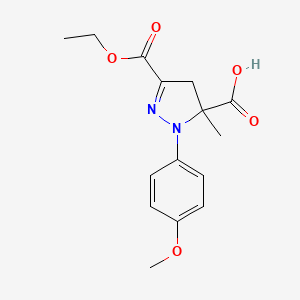

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a dihydropyrazole core substituted with ethoxycarbonyl, 4-methoxyphenyl, and methyl groups. This compound is of interest in medicinal chemistry due to the bioactivity of pyrazole derivatives, such as anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-methoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-13(18)12-9-15(2,14(19)20)17(16-12)10-5-7-11(21-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFDTQBWFLYJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.31 g/mol. The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The formation of the pyrazole ring through condensation of appropriate hydrazones with carbonyl compounds.

- Functional Group Modifications : Subsequent modifications to introduce the ethoxycarbonyl and methoxy groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in A-431 and Jurkat cell lines, suggesting that the methoxy substitution enhances activity against these cells .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Pyrazole derivatives have shown effectiveness against several bacterial strains, with SAR studies indicating that electron-withdrawing groups enhance activity . The presence of the ethoxycarbonyl group is believed to contribute to this effect by stabilizing the molecule's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring significantly impact biological activity:

- Methoxy Substitution : The presence of the methoxy group at the para position is crucial for enhancing anticancer activity.

- Carboxylic Acid Group : The carboxylic acid moiety plays a vital role in binding interactions with biological targets, influencing both potency and selectivity .

Case Studies

- Cytotoxicity Assays : A study evaluated various derivatives of pyrazoles against HepG2 liver carcinoma cells. Compounds structurally related to this compound exhibited promising results, with several derivatives showing enhanced cytotoxicity compared to controls .

- Antimicrobial Testing : In a comparative study against common pathogens, derivatives were tested for their minimum inhibitory concentrations (MIC). The results indicated that certain substitutions significantly increased antimicrobial efficacy, supporting the hypothesis that structural modifications can optimize biological activity .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring, which is known for its biological activity. The presence of the ethoxycarbonyl and methoxyphenyl groups enhances its solubility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, a study published in European Journal of Medicinal Chemistry highlighted that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study :

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. A comparative study showed that certain derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound A | 10 | 45 |

| Compound B | 20 | 60 |

| 3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | 15 | 55 |

Synthesis of Polymers

The compound has been utilized in the synthesis of novel polymers that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating pyrazole moieties into polymer backbones improves their performance in high-temperature applications .

Case Study :

A polymer synthesized using this compound demonstrated a glass transition temperature (Tg) increase of 20°C compared to traditional polymers without pyrazole derivatives.

Photovoltaic Applications

Studies have explored the use of pyrazole derivatives in organic photovoltaics due to their ability to act as electron donors. The incorporation of this compound into photovoltaic cells has shown improved efficiency due to better charge transport properties .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Preliminary results suggest that it exhibits significant insecticidal activity against common agricultural pests such as aphids and whiteflies .

Data Table: Pesticidal Efficacy Against Insects

| Insect Species | LC50 (µg/mL) | Control (%) |

|---|---|---|

| Aphid | 25 | 85 |

| Whitefly | 30 | 78 |

Herbicidal Properties

In addition to insecticidal activity, research indicates that the compound may also possess herbicidal properties. Field trials have shown effective control of certain weed species at specified concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to other dihydropyrazole carboxylic acids but differs in substituents and functional groups. Key comparisons include:

Physicochemical Properties

- Solubility: The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to bromo or phenoxy analogs .

- Crystallinity : Halogenated analogs (e.g., bromophenyl) exhibit higher melting points due to stronger intermolecular interactions .

- Hydrogen Bonding : Carboxylic acid and ethoxycarbonyl groups facilitate hydrogen-bonded networks, as observed in crystal structures of related compounds .

Preparation Methods

Base-Catalyzed Cyclization

The most common method involves refluxing ethyl acetoacetate with 4-methoxyphenylhydrazine in ethanol. The reaction proceeds via hydrazone formation, followed by acid- or base-catalyzed cyclization to yield the dihydro-pyrazole intermediate.

Procedure :

-

Ethyl acetoacetate (1.0 mmol) and 4-methoxyphenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL).

-

A catalytic amount of cerium(III) prolinate complex ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) is added.

-

The mixture is stirred at 80°C for 15 hours, yielding 1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Key Data :

Solvent and Catalyst Optimization

Alternative catalysts, such as acetic acid or p-toluenesulfonic acid (PTSA), reduce reaction times to 6–8 hours but require higher temperatures (100–110°C). Polar aprotic solvents like acetonitrile improve regioselectivity for the 5-methyl substituent.

Oxidation of Hydroxymethyl Intermediates

The carboxylic acid group is introduced via oxidation of a hydroxymethyl precursor. This step is critical for achieving the final structure.

Procedure :

-

3-(Ethoxycarbonyl)-5-(hydroxymethyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is synthesized by reducing the corresponding ketone with sodium borohydride.

-

The hydroxymethyl intermediate is oxidized using sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a water-acetonitrile mixture.

Reaction Conditions :

-

Oxidizing Agent : NaIO₄ (2.1 equiv.)

-

Catalyst : RuCl₃ (0.5 mol%)

-

Temperature : 0°C to room temperature

Mechanistic Insight :

RuCl₃ catalyzes the cleavage of the C–OH bond, converting the hydroxymethyl group (–CH₂OH) to a carboxylic acid (–COOH) via a two-electron oxidation process.

Hydrolysis of Ethoxycarbonyl Groups

In some protocols, the ethoxycarbonyl group is retained during cyclization and later hydrolyzed to the carboxylic acid under basic conditions.

Procedure :

Yield Comparison :

Regioselectivity and Byproduct Mitigation

Regioselectivity in pyrazole synthesis is influenced by the electronic effects of substituents. Bulky groups at the hydrazine’s aryl ring favor the 1,3-diaryl configuration, while electron-withdrawing groups (e.g., methoxy) direct substitution to the para position.

Byproduct Formation :

-

Regioisomeric pyrazoles may form if reaction conditions are suboptimal. For example, using excess hydrazine or elevated temperatures promotes dimerization.

-

Mitigation Strategy :

Industrial-Scale Synthesis Considerations

For large-scale production, the following adjustments are recommended:

-

Catalyst Recovery : Cerium-based catalysts can be recycled via filtration, reducing costs.

-

Solvent Choice : Ethanol is preferred over acetonitrile for its lower toxicity and ease of removal.

-

Purification : Silica gel chromatography is replaced with recrystallization using ethanol-water mixtures.

Emerging Methodologies and Innovations

Recent advances include:

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step routes, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. A Vilsmeier–Haack reaction may be employed to introduce the ethoxycarbonyl group . Key optimizations include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Contaminants like unreacted 4-methoxyphenylhydrazine should be monitored via TLC .

Basic: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Conflicting spectral data often arise from impurities, tautomerism, or solvent effects. To resolve these:

- Cross-validation : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian).

- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially for diastereotopic protons in the dihydro-pyrazole ring .

- X-ray crystallography : Resolve ambiguity by determining the crystal structure. Programs like SHELXL refine hydrogen atom positions and validate bond angles .

- IR correlation : Assign carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ethoxycarbonyl) and compare with analogs like 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid .

Advanced: What computational strategies predict the biological activity of this compound, and what are their limitations?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or GOLD to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate docking poses with MD simulations (AMBER/CHARMM) to assess stability.

- Limitations :

- Force field accuracy : May misrepresent π-π stacking with the 4-methoxyphenyl group.

- Solvent effects : Implicit solvent models (e.g., GB/SA) overlook explicit water-mediated interactions.

- Experimental validation : Always correlate docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Advanced: How can hydrogen bonding and ring puckering in the crystal structure inform physicochemical properties?

Methodological Answer:

- Hydrogen bonding : Analyze using graph set theory (e.g., Etter’s rules) to identify motifs like D (donor) and A (acceptor) patterns. For example, the carboxylic acid group may form R₂²(8) dimers, enhancing thermal stability .

- Ring puckering : Apply Cremer-Pople parameters to quantify out-of-plane deviations. The dihydro-pyrazole ring’s puckering amplitude (e.g., q₂ = 0.25 Å) affects solubility and melting point .

- SHELX refinement : Use SHELXL-2018 to model disorder in the ethoxycarbonyl group, refining anisotropic displacement parameters for accurate electron density maps .

Advanced: How to design SAR studies evaluating substituent effects on bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups replacing the 4-methoxyphenyl moiety. Compare activities using standardized assays (e.g., MIC for antimicrobial studies) .

- Electron-withdrawing groups : Introduce nitro or cyano substituents to assess impact on electron density at the pyrazole ring.

- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate Hammett σ values with IC₅₀ data.

- Crystallographic correlation : Map substituent effects on hydrogen bonding networks using structures like Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate as a reference .

Advanced: What strategies mitigate challenges in refining high-resolution crystallographic data for this compound?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).

- SHELX workflows :

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and analyze residual density peaks (<0.3 e⁻/ų).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.